Ethoxycarbonyl isocyanate

Overview

Description

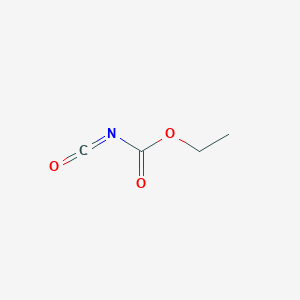

Ethoxycarbonyl isocyanate is an organic compound with the chemical formula C4H5NO3. It is a colorless to pale yellow liquid with a distinctive odor. This compound is soluble in many organic solvents, such as alcohols, ethers, and aromatic hydrocarbons. This compound is commonly used as a cyanate reagent in organic synthesis to introduce isocyano or carbonyl groups .

Mechanism of Action

Target of Action

Ethoxycarbonyl isocyanate, also known as ethyl isocyanatoformate , is a chemical compound used in various chemical reactionsIsocyanates, in general, are known to interact with amines, alcohols, and water, leading to the formation of ureas, carbamates, and carbon dioxide, respectively .

Mode of Action

The mode of action of this compound involves its reaction with hydrogen-acidic compounds such as alcohols, phenols, and amines . The reaction can proceed via three fundamental mechanisms depending on the acidity and nucleophilicity of the particular hydrogen-acidic compound and the basicity of the catalyst .

Biochemical Pathways

It is known that isocyanates can affect membrane integrity and enzymes involved in redox balance and bacteria metabolism .

Result of Action

The result of this compound’s action depends on the specific reaction it is involved in. For instance, it has been used in the synthesis of ethyl [(phenylamino)carbonyl]carbamate by reacting with aniline .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it should be stored at a temperature of 2-8°C . Additionally, it is a flammable liquid, and precautions should be taken to avoid static electricity discharge, which might cause ignition of organic vapors .

Preparation Methods

Ethoxycarbonyl isocyanate is typically synthesized by reacting ethyl chloroformate with sodium thiocyanate. This reaction is often catalyzed by a phase transfer catalyst, such as a Schiff base, to enhance the efficiency of the process . The reaction conditions generally require the use of a strong acid as a catalyst. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Ethoxycarbonyl isocyanate undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with amines to form ureas and with alcohols to form carbamates.

Addition Reactions: It can add to nucleophiles such as water, alcohols, and amines.

Polymerization Reactions: It can polymerize to form polyurethanes.

Common reagents used in these reactions include amines, alcohols, and water. The major products formed from these reactions are ureas, carbamates, and polyurethanes .

Scientific Research Applications

Ethoxycarbonyl isocyanate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce isocyano or carbonyl groups.

Biology: Utilized in the synthesis of biologically active compounds.

Medicine: Employed in the development of pharmaceutical intermediates.

Industry: Used in the production of coatings, adhesives, and polymers

Comparison with Similar Compounds

Ethoxycarbonyl isocyanate can be compared with other isocyanates, such as:

Methyl isocyanate: Similar in reactivity but has a different alkyl group.

Phenyl isocyanate: Contains a phenyl group instead of an ethoxycarbonyl group.

Isothiocyanates: Similar in structure but contain a sulfur atom instead of an oxygen atom.

This compound is unique due to its ethoxycarbonyl group, which imparts different reactivity and solubility properties compared to other isocyanates .

Biological Activity

Ethoxycarbonyl isocyanate, a member of the isocyanate family, has garnered attention due to its significant biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic uses, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound (CHNO) is characterized by the presence of an isocyanate functional group (-N=C=O) attached to an ethoxycarbonyl moiety. This structure imparts unique reactivity and biological properties, making it a valuable compound in organic synthesis and pharmacology.

Mechanisms of Biological Activity

Isocyanates, including this compound, exhibit a range of biological activities primarily due to their electrophilic nature. The electrophilic carbon in the isocyanate group can undergo nucleophilic attack by various biological nucleophiles such as amino acids, proteins, and nucleic acids. This reactivity can lead to modifications of biomolecules, influencing cellular functions.

Key Mechanisms:

- Protein Modification: Isocyanates can modify amino acid side chains, particularly cysteine and lysine residues, leading to altered protein function and potential activation or inhibition of enzymatic activities.

- Signal Transduction Interference: By modifying signaling proteins, isocyanates may disrupt normal cellular signaling pathways, which can affect processes such as cell proliferation and apoptosis.

- Toxicity Induction: The reactivity of isocyanates also raises concerns regarding their toxicity, including sensitization and allergic responses.

Toxicity Profile

The toxicity of this compound has been studied extensively. Isocyanates are known to cause respiratory sensitization and asthma-like symptoms upon inhalation exposure. Skin exposure can also lead to sensitization and subsequent allergic reactions.

Toxicological Data:

Therapeutic Applications

Despite their toxicity, the unique reactivity of this compound has led to its exploration in drug development. It has been identified as a precursor for synthesizing biologically active compounds such as:

- Selective Neurokinin-1 Receptor Antagonists: These compounds have shown potential in treating conditions like anxiety and depression .

- Antiviral Agents: Research indicates that certain derivatives may exhibit activity against HIV-1 .

Case Study 1: Synthesis of 4-Substituted Semicarbazides

A study demonstrated the synthesis of 1-ethoxycarbonyl-4-substituted-semicarbazides using this compound as a key intermediate. The reaction was performed under solvent-free conditions, yielding high product purity and efficiency within a short reaction time (approximately 20 minutes) .

Case Study 2: Neurokinin-1 Receptor Antagonists

Research highlighted the development of compounds derived from this compound that act as selective neurokinin-1 receptor antagonists. These compounds were evaluated for their efficacy in preclinical models, showing promise for therapeutic use in neuropsychiatric disorders .

Properties

IUPAC Name |

ethyl N-(oxomethylidene)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c1-2-8-4(7)5-3-6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVZGGPZNHFGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306153 | |

| Record name | Ethoxycarbonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19617-43-7 | |

| Record name | 19617-43-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethoxycarbonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxycarbonyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of heterocyclic compounds can be synthesized using Ethoxycarbonyl isocyanate?

A1: this compound has proven valuable in synthesizing various heterocyclic compounds. For example, it reacts with 2-amino-2-oxazolines to produce 2,3,6,7-tetrahydro-4H-oxazolo[3,2-a]-1,3,5-triazine-2,4-diones, potentially useful as 5-HT2 antagonists []. Additionally, it reacts with N-aryl- or N-alkyl-5-amino-4-(cyanoformimidoyl)-1H-imidazoles to yield 6-amidino-2-oxopurines, important compounds in purine chemistry []. Furthermore, reactions with 1H-benzimidazole-2-acetonitriles or ethyl 1H-benzimidazole-2-acetates lead to the formation of substituted pyrimido[1,6-a]-benzimidazole-1,3(2H,5H)-diones [].

Q2: Can this compound be used to synthesize non-heterocyclic compounds?

A2: Yes, this compound is not limited to heterocyclic synthesis. For instance, it reacts with Xanthydrol and Thioxanthydrol to yield carbamate esters, which can be further hydrolyzed to produce primary 9-(thio)xanthylamines [].

Q3: How does the reaction of this compound with 2-amino-2-oxazolines proceed?

A3: The reaction proceeds through a carbamoylation mechanism. The regioselectivity favors the endo nitrogen atom of 2-amino-2-oxazolines due to its stronger nucleophilic character. This leads to the formation of 2,3,6,7-tetrahydro-4H-oxazolo[3,2-a]-1,3,5-triazine-2,4-diones as the major product, along with 1-carbethoxy-3-(2-iminooxazolidine)ureas as a byproduct [].

Q4: Does this compound participate in photochemical reactions?

A4: this compound itself is a product of the photolysis of Ethoxalyl azide, along with ethoxalylnitrene []. The generated ethoxalylnitrene can then participate in various reactions, including addition to C=C double bonds and insertion into O-H and C-H bonds [].

Q5: How stable is (Chlorocarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane, a compound derived from this compound?

A5: (Chlorocarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane, surprisingly, exhibits reasonable stability in crystalline form. This compound is formed when (N-ethoxythiocarbonyl)urethane reacts with (chlorocarbonyl)sulfenyl chloride, a modified Zumach-Weiss-Kühle reaction [].

Q6: Can (Chlorocarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane be used to synthesize the corresponding dithiasuccinoyl (Dts) derivative?

A6: While one might expect (Chlorocarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane to cyclize into the Dts derivative, this does not occur. Instead, thermolysis yields (N-ethoxycarbonyl)carbamoyl chloride, and treatment with tertiary amines produces (N-ethoxycarbonyl)isocyanate [].

Q7: What is the structural characterization of this compound?

A7: this compound is an organic compound with the molecular formula C4H5NO3. Its structure consists of an ethyl group attached to a carbamate group, which is further connected to an isocyanate group. While spectroscopic data isn't directly provided in the provided research excerpts, techniques like NMR and IR spectroscopy are commonly employed to characterize such compounds.

Q8: Have any crystal structures been determined for compounds related to this compound?

A8: Yes, X-ray crystallography studies have confirmed the structures of several key compounds. These include (Chlorocarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane, (Methoxycarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane, disulfane, and (N-ethoxycarbonylcarbamoyl)(N'-methyl-N'-phenylcarbamoyl)disulfane, offering valuable insights into their structural features and reactivity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.